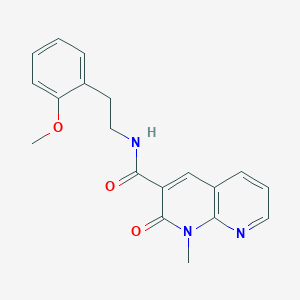

![molecular formula C13H8BrN3OS B2467049 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-87-2](/img/structure/B2467049.png)

4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

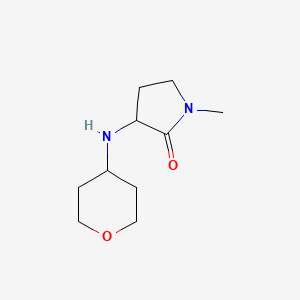

“4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that contains a heterocyclic pyrimidine nucleus . This nucleus is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities . The compound is part of a large group of heterocyclic compounds known as pyrimidines .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzoylisothiocyanate . For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give an N-benzoylthiourea derivative . This derivative then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Molecular Structure Analysis

The pyrimidine ring is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve cyclization . For instance, an N-benzoylthiourea derivative underwent cyclization to give a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Scientific Research Applications

Antimalarial Agents

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold shows promise as a model for developing antimalarial agents . Effective chemotherapy is crucial for controlling malaria, and this compound’s unique structure may contribute to novel drug design.

Anticancer Activity

While specific studies on this compound are limited, thieno[2,3-d]pyrimidines, in general, have been investigated for their anticancer potential. The newly synthesized derivatives of 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide could be evaluated against various cancer cell lines . Further research is needed to explore its cytotoxic effects and potential as an anticancer agent.

Antimicrobial Properties

Thienopyrimidine derivatives, including those related to our compound, have been studied for their antimicrobial activity. The synthesis and application of thienopyrimidine derivatives as antimicrobial agents have been explored . Investigating the specific effects of 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide against bacterial and fungal pathogens could provide valuable insights.

In Silico ADME Profiling

In silico absorption, distribution, metabolism, and excretion (ADME) profiling can predict drug-like properties and toxicity. Researchers can use computational tools to assess the compound’s pharmacokinetic behavior, bioavailability, and potential adverse effects .

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which 4-bromo-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide belongs, have been reported to exhibit diverse biological activities .

Mode of Action

It’s known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds similar to 4-bromo-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been reported to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway .

Result of Action

Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines .

Action Environment

It is known that external factors such as smoke, diet, alcohol, and some drugs can affect the efficiency of protective systems in the body, potentially influencing the action of compounds like 4-bromo-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide .

Future Directions

The future directions for “4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and similar compounds could involve further exploration of their therapeutic potentials . For instance, these compounds could serve as models for the development of new therapeutic agents . Additionally, they could be used in the development of a novel chemical class of AKT1 inhibitors as anti-AML agents .

properties

IUPAC Name |

4-bromo-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTMAUYXJYRVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)

![7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2466969.png)

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)

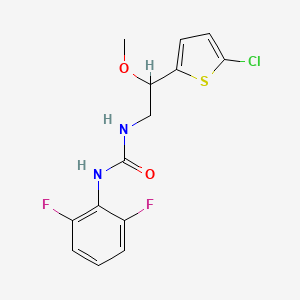

![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

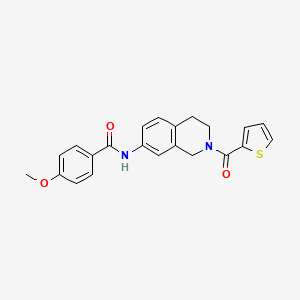

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)

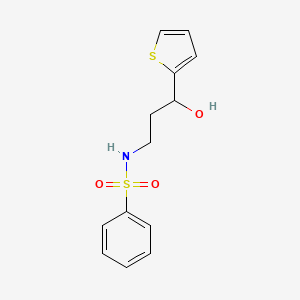

![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)